

# Application Notes and Protocols: Methyl(oxolan-2-ylmethyl)amine in Organic Synthesis

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## Compound of Interest

Compound Name: **Methyl(oxolan-2-ylmethyl)amine**

Cat. No.: **B1294518**

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## Introduction

**Methyl(oxolan-2-ylmethyl)amine**, a secondary amine featuring a tetrahydrofuran moiety, is a versatile building block in organic synthesis, particularly valuable in the design and development of novel therapeutic agents. Its structural features, including the secondary amine for nucleophilic reactions and the oxolane ring which can influence solubility and metabolic stability, make it an attractive component for scaffold decoration in medicinal chemistry. This document provides detailed application notes and protocols for the use of **Methyl(oxolan-2-ylmethyl)amine** in the synthesis of a key intermediate for potential SGK-1 (Serum and Glucocorticoid-regulated Kinase 1) inhibitors.

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl(oxolan-2-ylmethyl)amine** is provided in the table below for easy reference.

Property	Value	Reference
CAS Number	2439-57-8	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	<a href="#">[1]</a>
Molecular Weight	115.17 g/mol	<a href="#">[1]</a>
Boiling Point	154.9 °C at 760 mmHg	
Appearance	Colorless to pale yellow liquid	

## Application in the Synthesis of a Kinase Inhibitor Intermediate

**Methyl(oxolan-2-ylmethyl)amine** serves as a key nucleophile in the synthesis of substituted 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds. These scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors. In this application, we describe the synthesis of a key intermediate, N-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine, a potential precursor for SGK-1 inhibitors.

The synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction between **Methyl(oxolan-2-ylmethyl)amine** and 4-chloro-1H-pyrrolo[2,3-b]pyridine. This reaction is typically facilitated by a palladium catalyst and a suitable base.

Caption: Synthetic scheme for the SNAr reaction.

## Experimental Protocol: Synthesis of N-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine

This protocol outlines the detailed methodology for the palladium-catalyzed amination of 4-chloro-1H-pyrrolo[2,3-b]pyridine with **Methyl(oxolan-2-ylmethyl)amine**.

Materials:

Reagent	M.W. ( g/mol )	Amount	Moles (mmol)
4-Chloro-1H-pyrrolo[2,3-b]pyridine	153.57	1.0 g	6.51
Methyl(oxolan-2-ylmethyl)amine	115.17	0.90 g	7.81
Pd <sub>2</sub> (dba) <sub>3</sub>	915.72	119 mg	0.13
BINAP	622.67	162 mg	0.26
Sodium tert-butoxide (NaOtBu)	96.10	938 mg	9.77
Toluene (anhydrous)	-	20 mL	-

#### Procedure:

- To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 g, 6.51 mmol), sodium tert-butoxide (938 mg, 9.77 mmol), Pd<sub>2</sub>(dba)<sub>3</sub> (119 mg, 0.13 mmol), and BINAP (162 mg, 0.26 mmol).
- Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
- Add anhydrous toluene (20 mL) to the flask via syringe.
- Add **Methyl(oxolan-2-ylmethyl)amine** (0.90 g, 7.81 mmol) to the reaction mixture via syringe.
- Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst.

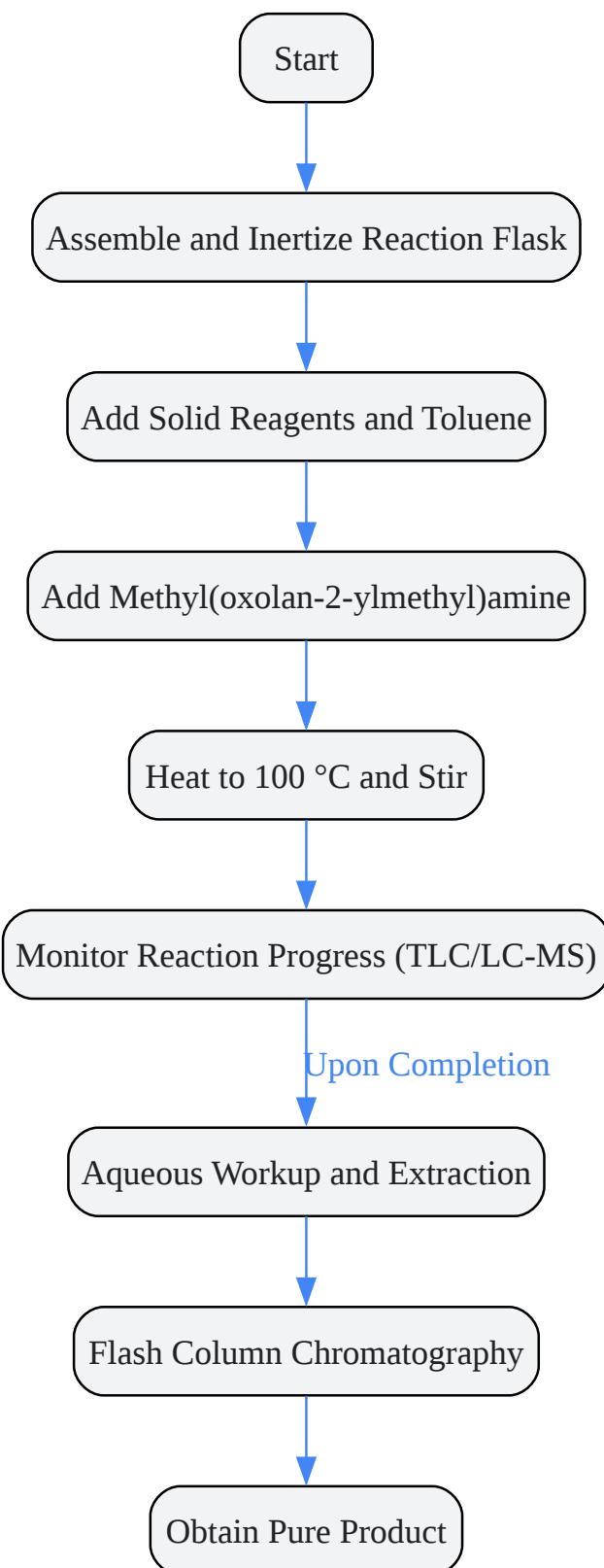
- Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product, N-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine.

#### Expected Results:

Parameter	Expected Value
Yield	70-85%
Appearance	Off-white to pale yellow solid
<sup>1</sup> H NMR	Consistent with the proposed structure
Mass Spec (ESI+)	m/z = 232.1 [M+H] <sup>+</sup>

## Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

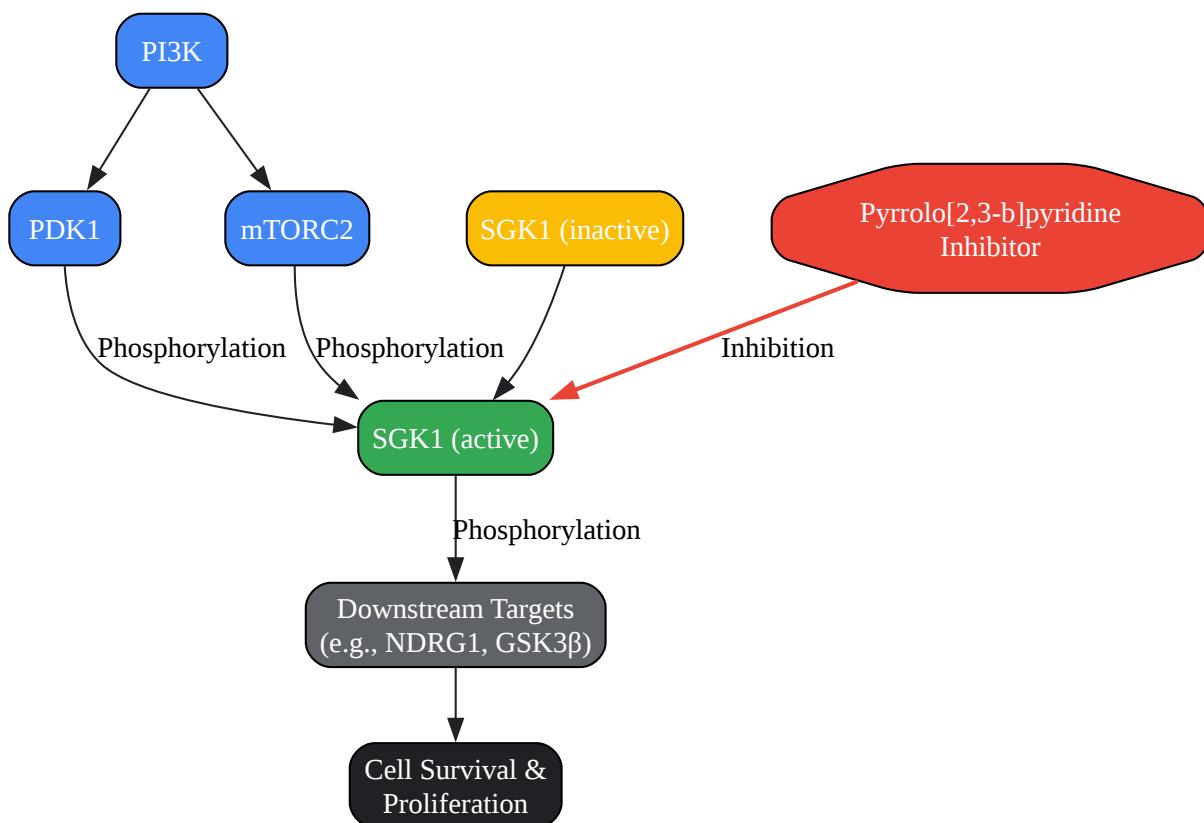


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Caption: Experimental workflow for the synthesis.

## Signaling Pathway Context

The synthesized intermediate, N-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine, is a precursor to potent inhibitors of SGK-1. The SGK-1 signaling pathway is implicated in various cellular processes, including cell survival, proliferation, and ion channel regulation. Dysregulation of this pathway is associated with diseases such as cancer and diabetic nephropathy. The inhibitors developed from this intermediate are designed to block the kinase activity of SGK-1, thereby modulating downstream signaling events.



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Caption: Simplified SGK-1 signaling pathway.

## Conclusion

**Methyl(oxolan-2-ylmethyl)amine** is a valuable and readily available building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. The provided protocol for the synthesis of a key pyrrolo[2,3-b]pyridine intermediate demonstrates a practical application of this reagent in the construction of kinase inhibitor scaffolds. This application note serves as a guide for researchers in the pharmaceutical and chemical industries to utilize **Methyl(oxolan-2-ylmethyl)amine** in their synthetic endeavors.

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## References

- 1. scbt.com [scbt.com]
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